molecular formula C7H9N3O B086807 Phenicarbazide CAS No. 103-03-7

Phenicarbazide

Cat. No. B086807
CAS RN: 103-03-7
M. Wt: 151.17 g/mol
InChI Key: AVKHCKXGKPAGEI-UHFFFAOYSA-N
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Description

Phenicarbazide is a chemical compound studied for various applications, particularly in the synthesis and structural analysis of metal complexes and organic derivatives. It is known for its involvement in forming semicarbazone and thiosemicarbazone compounds which are significant in medicinal chemistry and materials science.

Synthesis Analysis

Phenicarbazide derivatives have been synthesized for various studies, particularly focusing on their reactions with metals and other organic compounds. For example, the synthesis involves the reaction of phenicarbazide with aldehydes or ketones to produce semicarbazide derivatives. These processes are crucial for developing pharmaceuticals and bioactive materials (Sardari et al., 2017).

Molecular Structure Analysis

The molecular structure of phenicarbazide derivatives, such as semicarbazides and thiosemicarbazides, has been analyzed using various techniques, including X-ray diffraction and spectroscopy. These analyses provide insights into the planarity, bond lengths, and angles critical for understanding their chemical behavior and interaction with biological targets (Pitucha et al., 2020).

Chemical Reactions and Properties

Phenicarbazide and its derivatives participate in various chemical reactions, forming complexes with metal ions or undergoing cyclization to produce heterocyclic compounds. These reactions are significant for the synthesis of materials with potential antimicrobial, anticancer, or other biological activities (Metwally et al., 2011).

Scientific Research Applications

Phenicarbazide is a semicarbazide and an antipyretic substance . It is known to be carcinogenic in mice . Here are some details about its preparation, properties, and uses:

  • Preparation : Phenicarbazide can be obtained by mixing phenylhydrazine with acetic acid in aqueous solution with the addition of potassium cyanide. It is also obtained from the reaction of phenylhydrazine with urea .

  • Properties : Phenicarbazide is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water. It decomposes on heating .

  • Uses : Phenicarbazide is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions . It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations .

Safety And Hazards

Phenicarbazide is flammable and hard to ignite . It decomposes upon heating . It has been found to be carcinogenic in mice .

Future Directions

While Phenicarbazide was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations , specific future directions for its use are not explicitly mentioned in the retrieved sources.

properties

IUPAC Name

anilinourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKHCKXGKPAGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020245
Record name 2-Phenylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenicarbazide

CAS RN

103-03-7
Record name 1-Phenylsemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-03-7
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Record name Phenicarbazide [INN:DCF]
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Record name Phenicarbazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763
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Record name Hydrazinecarboxamide, 2-phenyl-
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Record name 2-Phenylhydrazinecarboxamide
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Record name Phenicarbazide
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Record name PHENICARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
International Agency for Research on … - IARC monographs on the …, 1976 - cabdirect.org
The compounds considered are used as insecticides, fungicides or herbicides, as accelerators in the vulcanization of rubber or as chemical intermediates in the manufacture of drugs, …
Number of citations: 0 www.cabdirect.org
HMNH Irving - 2013 - books.google.com
Guide to Trivial Names, Trade Names and Synonyms for Substances Used in Analytical Nomenclature is a list of trivial names, trade names, and synonyms for substances used in …
Number of citations: 0 books.google.com
C Actinomycin - IARC Monogr Eval Carcinog Risk Chem Hum., 1986 - publications.iarc.fr
Bis (2-chloroethyl) ether N, N-Bis (2-chloroethyl)-2-naphthylamine Bischloroethyl nitrosourea (BCNU) Bis-(2-chloroisopropyl) ether* 1, 2-Bis (chloromethoxy) ethane 1, 4-Bis (…
Number of citations: 6 publications.iarc.fr
L Tomatis, C Agthe, H Bartsch, J Huff, R Montesano… - Cancer Research, 1978 - AACR
In 1971 the International Agency for Research on Cancer Initiated a program on the evaluation of the carcinogenic risk of chemicals to humans, which concentrated on the production of …
Number of citations: 285 aacrjournals.org
JF Contrera, NL Kruhlak, EJ Matthews… - Regulatory Toxicology …, 2007 - Elsevier
This report presents a comparison of the predictive performance of MC4PC and MDL-QSAR software as well as a method for combining the predictions from both programs to increase …
Number of citations: 59 www.sciencedirect.com
H Irving - 2011 - degruyter.com
Any analyst who encounters for the first time a new procedure for determining heavy metals may well feel baffled if he is advised to carry out a titration in a urotropine buffer with …
Number of citations: 18 www.degruyter.com
JA Platts, MH Abraham, D Butina… - Journal of Chemical …, 2000 - ACS Publications
A previously published method for the prediction of molecular linear free energy relationship descriptors is tested against experimentally determined partition coefficients in various …
Number of citations: 174 pubs.acs.org
RD Sontheimer, RA Garibaldi… - Archives of …, 1978 - jamanetwork.com
• The Stevens-Johnson syndrome is a multisystem inflammatory disorder associated with a widespread erythematous eruption that can result in death. Although usually considered a …
Number of citations: 80 jamanetwork.com
JW Karrer - 1968 - digitalcommons.unmc.edu
In 1922 Stevens and Johnson published a paper desc ribing" A New Eruptive Fever'* composed of conjunctivitis, a generalized cutaneious skin eruption, and stomatitis associated with …
Number of citations: 0 digitalcommons.unmc.edu
A Bi, A Gi, A Mi - publications.iarc.fr
2-Amino-3, 4-dimethylimidazo (4, 5j) quinoline (see MeIQ) 2-Amino-3, 8-dimethylimidazo (4, 5j) quinoxaline (see MeIQx) 3-Amino-1, 4-dimethyl-5H-pyrido (4, 3-b) indole (see Trp-P-1) 2-…
Number of citations: 4 publications.iarc.fr

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